![molecular formula C18H17BrN2O3 B4389312 3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B4389312.png)
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Overview
Description
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide is a complex organic compound with the molecular formula C18H17BrN2O3. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a benzamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted benzamides, amines, and various aromatic compounds.
Scientific Research Applications
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the bromine atom and the morpholine ring enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: Similar in structure but lacks the morpholine ring.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of a morpholine ring.
4-bromophenylacetic acid: Similar bromine substitution but different functional groups.
Uniqueness
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide is unique due to the presence of both the bromine atom and the morpholine ring, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-14-5-3-4-13(12-14)17(22)20-16-7-2-1-6-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDMKNAELMIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


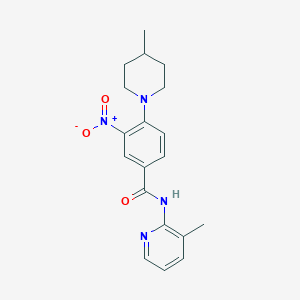
![N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B4389239.png)
![2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)
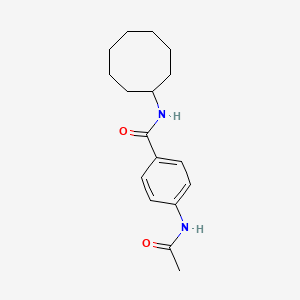
![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)
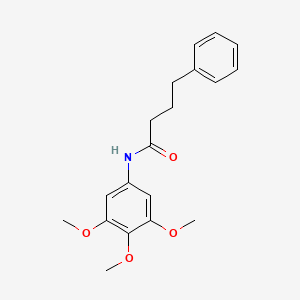
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389266.png)
![5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B4389281.png)
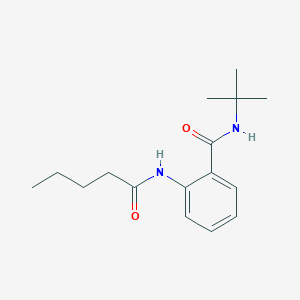
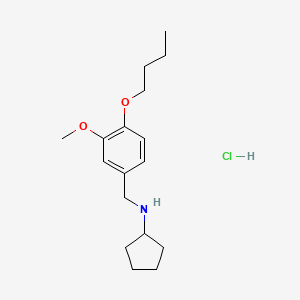
![N-{5-[(2-ethoxyphenyl)sulfamoyl]-2-methoxyphenyl}acetamide](/img/structure/B4389303.png)
![2-[(5-Cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B4389308.png)
![N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-N-(propan-2-YL)benzenesulfonamide](/img/structure/B4389319.png)
![N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE](/img/structure/B4389323.png)
